molecular formula C23H30N2O B14943264 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole

Cat. No.: B14943264
M. Wt: 350.5 g/mol
InChI Key: IHHGBQHCGHXYLM-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a pentyl group and a tert-butylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole typically involves the reaction of 4-tert-butylphenol with an appropriate benzimidazole precursor. The reaction conditions often include the use of solvents such as acetonitrile or benzene and catalysts like chloroacetyl chloride . The process may involve multiple steps, including condensation and alkylation reactions, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-pentylbenzimidazole

InChI

InChI=1S/C23H30N2O/c1-5-6-9-16-25-21-11-8-7-10-20(21)24-22(25)17-26-19-14-12-18(13-15-19)23(2,3)4/h7-8,10-15H,5-6,9,16-17H2,1-4H3

InChI Key

IHHGBQHCGHXYLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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